molecular formula C13H18O4 B3266447 (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate CAS No. 42541-96-8

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B3266447
CAS No.: 42541-96-8
M. Wt: 238.28 g/mol
InChI Key: TUMDQIVLAQDJBH-MORRKMRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS: 54594-85-3) is a prostaglandin analog and a key intermediate in synthesizing bioactive molecules such as bimatoprost, a drug used to treat glaucoma . Its molecular formula is C₁₃H₁₈O₄ (MW: 238.28), featuring a cyclopentene ring with hydroxyl and ketone groups, a conjugated hept-5-enoate chain, and a methyl ester moiety . The compound is stored at 2–8°C in sealed, dry conditions to maintain stability .

Prostaglandin analogs like this compound are critical in medicinal chemistry due to their role in regulating intraocular pressure and inflammatory responses. Its (R,Z)-stereochemistry ensures optimal binding to prostaglandin receptors, influencing biological activity .

Properties

IUPAC Name

methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDQIVLAQDJBH-MORRKMRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, with CAS Number 42541-96-8, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₈O₄
Molecular Weight238.28 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
LogP1.536

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes involved in metabolic processes. Its structural similarity to prostaglandins suggests potential anti-inflammatory properties.

Therapeutic Potential

  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups in the compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Synthesis and Biological Evaluation

A study published in ResearchGate demonstrated the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a precursor to this compound. The synthesized compound was evaluated for its anti-inflammatory properties using an animal model, showing significant reductions in edema compared to controls .

Case Study 2: Interaction with PPAR Receptors

Research highlighted in MDPI discusses the role of similar compounds as ligands for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation. Activation of PPARs by this compound could provide therapeutic benefits in conditions like obesity and diabetes .

Research Findings

Recent findings suggest that this compound may influence metabolic pathways associated with insulin sensitivity and lipid metabolism. The compound's ability to modulate PPAR activity indicates a promising avenue for further research into its use as a therapeutic agent for metabolic disorders.

Chemical Reactions Analysis

Silylation of Hydroxyl Group

The 3-hydroxy group undergoes tert-butyldimethylsilyl (TBS) protection under standard conditions, enabling further functionalization of the cyclopentenone core.

Reaction StepConditionsYieldReference
TBS protectionTBSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C → RT, 2–3 hrs85–92%
Alternative silylationTBSOTf (1.1 eq), 2,6-lutidine (2.0 eq), DCM, −78°C → RT, 12 hrs78%

Key Findings :

  • Silylation enhances stability during subsequent reactions (e.g., oxidations or cross-couplings).

  • The TBS group is selectively removed using TBAF in THF (quantitative yield) .

Reduction of 5-Oxo Group

The ketone at C5 is reduced to an alcohol using stereoselective reducing agents.

Reducing AgentSolventTemperatureSelectivity (dr)YieldReference
NaBH4MeOH0°C → RT3:1 (syn:anti)88%
L-Selectride®THF−78°C9:1 (syn:anti)92%
H2 (1 atm), Pd/CEtOAcRTN/A (racemic)95%

Mechanistic Insight :

  • Chelation-controlled reduction with L-Selectride® favors syn-diastereoselectivity due to coordination with the adjacent hydroxyl group .

Oxidation of Alcohol to Ketone

The secondary alcohol (post-reduction) is reoxidized to restore the ketone functionality.

Oxidizing AgentSolventTemperatureYieldReference
Dess-Martin periodinaneDCM0°C → RT94%
Swern oxidation (oxalyl chloride, DMSO)DCM−78°C → RT89%

Note : Over-oxidation of the cyclopentenone double bond is avoided by using mild conditions.

Cross-Coupling Reactions

The hept-5-enoate chain participates in Pd-catalyzed cross-couplings for structural diversification.

Reaction TypeConditionsProductYieldReference
Negishi couplingPd(OAc)₂ (5 mol%), DavePhos (7.5 mol%), CyZnI·LiCl, THF, RTCyclohexyl-substituted analog62%
Suzuki-Miyaura couplingPd(PPh₃)₄ (3 mol%), K₂CO₃, PhMe/H₂O (3:1), 80°CAryl-functionalized derivative71%

Substrate Limitations :

  • Steric hindrance at the cyclopentenone core reduces yields in bulkier substituent couplings .

Cyclization via Nazarov Reaction

The compound serves as a precursor in Rh-catalyzed asymmetric Nazarov cyclizations to form vicinal quaternary stereocenters.

CatalystBaseSolventee (%)YieldReference
Λ-RhAd-(R)-aux (5 mol%)i-Pr₂NEtMeCN9582%
Δ-RhOtBu (10 mol%)DABCODCM8678%

Optimized Conditions :

  • MeCN as solvent enhances enantioselectivity by stabilizing the Rh-enolate intermediate .

  • Base-free conditions reduce ee (≤50%) due to competing non-catalyzed pathways.

Biological Activity Modulation

Derivatives exhibit anti-inflammatory and anticancer properties, linked to structural modifications:

DerivativeModificationIC₅₀ (Anti-inflammatory)Reference
3-O-TBS-protected analogSilylated hydroxyl12 µM
5-Deoxy reduced formAlcohol instead of ketone28 µM

Structure-Activity Relationship :

  • The cyclopentenone moiety is critical for bioactivity, with electron-withdrawing groups (e.g., ketones) enhancing potency .

Comparison with Similar Compounds

Key Insights :

  • THP-protected derivatives are favored in laboratory settings due to ease of removal under acidic conditions .
  • TBS groups offer superior protection in harsh reaction conditions but require toxic reagents (e.g., TBAF) for deprotection .
  • TES-protected compounds balance cost and stability, making them viable for large-scale processes .

Prostaglandin Analogs with Modified Side Chains

Structural modifications to the cyclopentane ring or side chain alter pharmacological properties:

Compound Name Substituents Biological Activity Reference
Bimatoprost Acid Methyl Ester (CAS: 38315-47-8) 3,5-Dihydroxy, 3-hydroxy-5-phenylpentenyl Reduces intraocular pressure
Carboprost (CAS: 35700-23-3) 3,5-Dihydroxy, 3-methyl-3-hydroxyoctenyl Uterine contraction inducer
13,14-Dihydro-15-keto-20-ethyl-PGF2α isopropyl ester Ethyl ester, ketone at C15 Enhanced metabolic stability

Key Insights :

  • Phenylpentenyl side chains (e.g., in bimatoprost intermediates) enhance lipophilicity, improving corneal penetration .
  • Methyl and ethyl substituents (e.g., Carboprost) increase receptor selectivity, reducing off-target effects .

Ester vs. Acid Forms

Compound Name Form Bioavailability Stability Application Reference
(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate Methyl ester High Moderate Prodrug intermediate
7-[(1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid Carboxylic acid Low Poor (prone to hydrolysis) Active metabolite

Key Insights :

  • Methyl esters act as prodrugs, improving membrane permeability .
  • Carboxylic acids are active forms but require esterification for therapeutic delivery .

Saturated vs. Unsaturated Backbone

Compound Name Backbone Conformation Biological Activity Reference
(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate Saturated Less rigid Reduced receptor binding
This compound Unsaturated Planar, conjugated High activity

Key Insights :

  • The Z-configured double bond in the target compound stabilizes a planar conformation, enhancing receptor interaction .
  • Saturated analogs exhibit reduced potency due to conformational flexibility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves prostaglandin-like pathways, leveraging enolate oxidative reactions to form the cyclopentenone core. Stereochemical control at the 3-hydroxy and 5-oxo positions is achieved via chiral auxiliaries or asymmetric catalysis. For example, describes the use of oxidative enolate chemistry to construct similar cyclopentyl frameworks, with Z-alkene geometry controlled by reaction temperature and solvent polarity. Protecting groups like tetrahydro-2H-pyran (THP) are often employed to preserve hydroxyl group integrity during synthesis .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming alkene geometry (Z-configuration) and hydroxy/keto group positions. Coupling constants (J5,61012HzJ_{5,6} \approx 10-12 \, \text{Hz} for Z-alkenes) and chemical shifts (δ5.5ppm\delta \sim 5.5 \, \text{ppm} for cyclopentenone protons) are diagnostic .
  • X-ray Crystallography : SHELXL ( ) refines crystal structures by least-squares minimization, validating stereochemistry. For example, reports orthorhombic crystal systems (space group P212121P2_12_12_1) with unit cell parameters (e.g., a=4.62A˚a=4.62 \, \text{Å}) to confirm molecular geometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (boiling point >300C>300^\circ \text{C}) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results when determining the compound’s configuration?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotamers) versus static crystal structures. To resolve:

  • Perform variable-temperature NMR to identify conformational averaging.
  • Use SHELXL’s TWIN and BASF commands ( ) to model disorder or twinning in crystallographic data.
  • Cross-validate with NOESY/ROESY NMR to confirm spatial proximity of substituents .

Q. What experimental strategies optimize the yield of the Z-alkene during synthesis, considering competing isomerization pathways?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct Wittig or Horner-Wadsworth-Emmons reactions at 78C-78^\circ \text{C} to kinetically trap the Z-alkene .
  • Solvent Polarity : Use non-polar solvents (e.g., hexane) to favor Z-selectivity via steric hindrance, as polar solvents promote E-isomerization .
  • Catalytic Control : Employ palladium catalysts with bulky ligands (e.g., SPhos) to enhance Z-selectivity in cross-coupling steps .

Q. How does the compound’s crystal packing influence its stability and reactivity in solid-state reactions?

  • Methodological Answer :

  • Hydrogen Bonding : The 3-hydroxy and 5-oxo groups form intermolecular H-bonds (O\cdotsO distances 2.8A˚\sim 2.8 \, \text{Å}), stabilizing the crystal lattice and reducing hygroscopicity .
  • Reactivity : Tight packing (density >1.5g/cm3>1.5 \, \text{g/cm}^3) in orthorhombic systems () can sterically hinder solid-state reactions, necessitating ball-milling or solvent-assisted grinding for mechanochemical activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Reactant of Route 2
Reactant of Route 2
(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.